1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine is an organic compound that belongs to the class of benzodioxins. This compound is characterized by a benzodioxin ring fused with a cyclopentane ring, which is further substituted with an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine typically involves multiple steps. One common synthetic route starts with the preparation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile. This intermediate is then subjected to alkaline hydrolysis to yield the corresponding carboxylic acid. The carboxylic acid is subsequently converted to the carbonyl chloride, which reacts with N,N-dialkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups. Common reagents used in these reactions include lithium hydride (LiH), N,N-dimethylformamide (DMF), and various alkyl/aralkyl halides.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has been studied for its potential therapeutic effects in treating diseases such as Alzheimer’s.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine can be compared with other similar compounds such as:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: This compound has a similar benzodioxin ring but differs in the substitution pattern.
2,3-Dihydro-1,4-benzodioxine-6-carboxamide: Another related compound with a carboxamide group instead of an amine.
(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine: This compound includes a fluorine atom, which can significantly alter its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H17NO2/c14-13(5-1-2-6-13)10-3-4-11-12(9-10)16-8-7-15-11/h3-4,9H,1-2,5-8,14H2 |
InChI Key |
RNMRBEIQJISETM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)N |
Origin of Product |
United States |
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